molecular formula CH2O2 B032687 (2H)Formic (2)acid CAS No. 920-42-3

(2H)Formic (2)acid

Cat. No. B032687
CAS RN: 920-42-3
M. Wt: 48.038 g/mol
InChI Key: BDAGIHXWWSANSR-PFUFQJKNSA-N
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Description

Synthesis Analysis

Formic acid's synthesis as a hydrogen storage material involves its reversible hydrogenation and dehydrogenation processes. Recent studies have highlighted the development of molecularly defined and nanostructured catalysts facilitating these transformations, emphasizing the efficiency of formic acid in hydrogen storage applications. Notably, cyclometallated iridium catalysts and iron catalyst systems have shown high activity and stability in the liberation of hydrogen from formic acid, marking significant advancements in the field (Barnard et al., 2013); (Boddien et al., 2011).

Molecular Structure Analysis

The molecular structure of formic acid has been extensively studied, revealing intricate details about its configuration. Investigations using X-ray crystallography at low temperatures have provided detailed insights into the molecular dimensions and the hydrogen bonding network that stabilizes its structure. These studies affirm the molecule's orthorhombic space group and the significance of hydrogen bonds in forming infinite planar chains, a fundamental aspect of its structural stability (Nahringbauer, 1978).

Chemical Reactions and Properties

Formic acid participates in a myriad of chemical reactions, underlined by its role as a reagent in organic synthesis and its ability to undergo dehydrogenation to produce hydrogen gas. Its chemical properties, including reactivity towards hydrogen atoms and decomposition into CO2 and H2, have been a subject of extensive research. These properties are crucial in understanding its behavior in various chemical environments and its potential in hydrogen storage systems (Fukuzumi et al., 2008).

Scientific Research Applications

1. Hydrogen Generation from Additive-Free Formic Acid Decomposition

  • Application Summary : Deuterated formic acid has been used in the study of hydrogen generation. The decomposition of formic acid under mild conditions has been investigated using a commercial 5 wt% Pd/C catalyst .
  • Methods of Application : The experimental parameters affecting the process were systematically investigated and optimized. The decomposition of formic acid was carried out at mild conditions .
  • Results : The 5 wt% Pd/C catalyst exhibited a remarkable 99.9% H2 selectivity and a high catalytic activity (TOF = 1136 h−1) at 30 °C toward the selective dehydrogenation of formic acid to H2 and CO2 .

2. Renewable Chemical Hydrogen Storage System

  • Application Summary : Formic acid has been used as an important fuel either without reformation (in direct formic acid fuel cells, DFAFCs) or with reformation (as a potential chemical hydrogen storage material) .
  • Methods of Application : Scientists have been able to produce formic acid by the hydrogenation of CO2 present in the atmosphere or separated from industrial waste using suitable catalysts .
  • Results : Owing to the better efficiency of DFAFCs compared to several other PEMFCs and reversible hydrogen storage systems, formic acid could serve as one of the better fuels for portable devices, vehicles and other energy-related applications in the future .

3. Power to Formic Acid

  • Application Summary : Formic acid has been proposed as a hydrogen energy carrier because of its many desirable properties, such as low toxicity and flammability, and a high volumetric hydrogen storage capacity of 53 g H2 L−1 under ambient conditions .
  • Methods of Application : Processes for the hydrogenation and electrochemical reduction of carbon dioxide (CO2) to formic acid, namely power to formic acid, are needed .
  • Results : Compared to liquid hydrogen, formic acid is more convenient and safer to store and transport. Converting formic acid to power has been demonstrated in direct formic acid fuel cells and in dehydrogenation reactions to supply hydrogen for polymer electrolyte membrane fuel cells .

4. Formic Acid as an Energy Vector

  • Application Summary : Formic acid is being used as an energy vector, hydrogen gas carrier, syngas storage medium and carbon source for bioprocesses .
  • Methods of Application : The use of formic acid in these applications often requires dilution .
  • Results : These emerging applications can handle diluted formic acid, and even require dilution .

5. Formic Acid in Bioprocesses

  • Application Summary : Formic acid is being used as a carbon source for bioprocesses .
  • Methods of Application : The use of formic acid in these applications often requires dilution .
  • Results : Emerging applications can handle diluted formic acid, and even require dilution .

6. Formic Acid as a Syngas Storage Medium

  • Application Summary : Formic acid is being used as a syngas storage medium .
  • Methods of Application : The use of formic acid in these applications often requires dilution .
  • Results : Emerging applications can handle diluted formic acid, and even require dilution .

Safety And Hazards

Formic acid is corrosive and can cause severe skin burns and eye damage . It is also toxic if inhaled . Containers of formic acid may explode when heated, and vapors may form explosive mixtures with air .

Future Directions

(2H)Formic (2)acid can be analyzed by a reverse phase (RP) HPLC method with simple conditions . This method is scalable and can be used for isolation impurities in preparative separation, making it suitable for pharmacokinetics .

properties

IUPAC Name

deuterio deuterioformate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH2O2/c2-1-3/h1H,(H,2,3)/i1D/hD
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDAGIHXWWSANSR-PFUFQJKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(=O)O[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20238823
Record name (2H)Formic (2)acid
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Molecular Weight

48.038 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2H)Formic (2)acid

CAS RN

920-42-3
Record name Formic-d acid-d
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name (2H)Formic (2)acid
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Record name (2H)Formic (2)acid
Source EPA DSSTox
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Record name [2H]formic [2]acid
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